BenchChemオンラインストアへようこそ!

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Medicinal chemistry Drug-likeness profiling CNS drug design

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 823225-70-3; molecular formula C₁₀H₇NO₄; molecular weight 205.17 g/mol) is a heterocyclic aromatic compound belonging to the benzodioxine family. Its structure features a 2,3-dihydro-1,4-benzodioxine core with a carboxylic acid at position 5 and a cyano group at position 7.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 823225-70-3
Cat. No. B1427043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
CAS823225-70-3
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2O1)C#N)C(=O)O
InChIInChI=1S/C10H7NO4/c11-5-6-3-7(10(12)13)9-8(4-6)14-1-2-15-9/h3-4H,1-2H2,(H,12,13)
InChIKeyQPLDPOAHODHBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 823225-70-3) – Chemical Identity and Core Physicochemical Baseline for Procurement


7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 823225-70-3; molecular formula C₁₀H₇NO₄; molecular weight 205.17 g/mol) is a heterocyclic aromatic compound belonging to the benzodioxine family. Its structure features a 2,3-dihydro-1,4-benzodioxine core with a carboxylic acid at position 5 and a cyano group at position 7 [1]. The compound is listed as a synthetic intermediate in Janssen Pharmaceutica N.V. patent WO 2005/003124 A1, which describes 5HT₄ antagonist development [2]. Key computed physicochemical descriptors include XLogP3-AA of 0.9, topological polar surface area of 79.55 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1].

Why 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Cannot Be Interchanged with Common Analogs for 5HT₄ Antagonist SAR or MMP-13 Exosite Research


The 2,3-dihydro-1,4-benzodioxine scaffold harbors multiple regioisomeric and substituent-sensitive positions that critically modulate biological target engagement. The non-cyano analog 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 4442-53-9) has demonstrated MMP-13 exosite inhibitory activity [1], but lacks the electron-withdrawing cyano substituent capable of engaging additional hydrogen-bonding and dipole interactions at protein active sites [2]. Positional isomers such as 8-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and regioisomers such as 7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid shift the spatial presentation of the cyano and carboxyl pharmacophores, fundamentally altering binding geometry. The target compound's precise arrangement of the cyano group at position 7 and the carboxylic acid at position 5 is specified in WO 2005/003124 A1 as an intermediate for 5HT₄ antagonist synthesis, indicating that this specific substitution pattern is required for downstream synthetic transformations. Generic replacement without verifying regioisomeric and substituent fidelity risks loss of on-target activity and introduces uncharacterized off-target profiles.

Quantitative Differentiation Evidence: 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid vs. In-Class Analogs


Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiate Cyano-Substituted from Unsubstituted Benzodioxine-5-carboxylic Acids

The target compound possesses a computed topological polar surface area (TPSA) of 79.55 Ų and 5 hydrogen bond acceptors, compared to the non-cyano analog 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 4442-53-9) which has a TPSA of 55.76 Ų and 4 hydrogen bond acceptors [1][2]. The cyano group adds one H-bond acceptor and increases TPSA by approximately 23.8 Ų. The XLogP3-AA of the target compound is 0.9, representing a 0.5 log unit reduction in lipophilicity relative to the non-cyano analog (XLogP3 ~1.4) [1][2], attributable to the polar cyano substituent.

Medicinal chemistry Drug-likeness profiling CNS drug design

Regioisomeric Specificity: 7-Cyano vs. 8-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid in 5HT₄ Antagonist Synthetic Pathways

WO 2005/003124 A1 (Janssen Pharmaceutica N.V.) explicitly lists 7-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid as an intermediate (Page 22) for the synthesis of 5HT₄ antagonist benzamides [1]. The 8-cyano positional isomer (8-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid) is not cited in this patent and lacks any documented role in the same synthetic sequence. The regioisomeric variation places the cyano substituent at position 8 (para to the dioxine oxygen at position 1), which alters the electronic environment of the aromatic ring and the spatial orientation of the nitrile group relative to the carboxylic acid anchoring point used in subsequent amide bond formation [2].

Serotonin receptor pharmacology 5HT₄ antagonist synthesis Regioisomer-controlled SAR

Carboxylic Acid Positional Specificity: 5-COOH vs. 6-COOH Regioisomers Affect Hydrogen Bond Donor Geometry for Target Engagement

The target compound positions the carboxylic acid at position 5, creating a vicinal relationship with the dioxine ring oxygen at position 1. The regioisomer 7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 857020-54-3) places the carboxylic acid at position 6, adjacent to the cyano-bearing carbon. This shifts the intramolecular hydrogen-bonding capacity and the vector of the carboxylate group during protein-ligand interactions. The target compound's 5-COOH orientation is consistent with the substitution pattern required for the MMP-13 exosite-binding pharmacophore identified for the parent scaffold 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid [1][2]. No MMP-13 inhibitory data have been reported for the 6-COOH regioisomer.

Fragment-based drug design Carboxylic acid bioisostere Regioisomeric SAR

Computed LogP and Solubility Landscape: Cyano Introduction Shifts the Benzodioxine-5-carboxylic Acid Series Toward CNS-Favorable Property Space

The target compound exhibits XLogP3-AA = 0.9 and TPSA = 79.55 Ų [1]. By comparison, the unsubstituted 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has XLogP3 ~1.4 and TPSA = 55.76 Ų [2]. Within the CNS Multiparameter Optimization (MPO) framework, the target compound's lower lipophilicity and higher TPSA place it closer to the optimal CNS drug space (XLogP 1–3, TPSA < 90 Ų for oral CNS drugs; TPSA < 70 Ų for high BBB penetration). The cyano group thus shifts the property profile from a peripheral-biased scaffold toward a CNS-accessible one, while still remaining within favorable oral absorption space [3]. The positional isomer 8-cyano analog shares identical molecular formula and computed properties, but its different spatial presentation alters intramolecular dipole alignment.

CNS MPO scoring Lead optimization Physicochemical property profiling

Optimal Research and Procurement Application Scenarios for 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid


5HT₄ Receptor Antagonist Lead Optimization and Patent SAR Expansion

Laboratories building upon the Janssen WO 2005/003124 A1 5HT₄ antagonist chemotype require this specific intermediate for the synthesis of 4-(aminomethyl)-piperidine benzamide derivatives. The 7-cyano substitution pattern is specified in the patent synthetic scheme (Page 22) [1]. Procurement of this exact intermediate ensures fidelity to the patented structure-activity space and supports metabolic stability optimization efforts, as the patent describes improved CYP450-related drug-drug interaction profiles for the final compounds. The cyano group's contribution to reduced lipophilicity (XLogP3 = 0.9 vs. ~1.4 for the unsubstituted analog) aligns with pharmacokinetic optimization goals.

MMP-13 Hemopexin Domain Exosite Inhibitor Fragment Elaboration

Building on the discovery that 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (the non-cyano parent) exhibits MMP-13 exosite inhibitory activity [2], researchers can use the 7-cyano analog to probe the hydrogen-bonding capacity of the hemopexin domain binding pocket. The additional H-bond acceptor (cyano nitrogen) and increased TPSA (79.55 Ų vs. 55.76 Ų) provide a vector for structure-based fragment growing strategies, potentially enhancing selectivity over catalytic-domain MMP inhibitors. The crystallographic fragment screening precedent (PDB 9DL2) demonstrates the scaffold's binding competence [3].

CNS-Penetrant Benzodioxine Library Design and Physicochemical Property Benchmarking

The compound serves as a computational benchmark for CNS drug design campaigns leveraging the benzodioxine scaffold. Its XLogP3 (0.9) and TPSA (79.55 Ų) place it within favorable CNS MPO space [4], enabling medicinal chemistry teams to use it as a reference point when designing analogs with balanced CNS penetration and oral bioavailability. The positional isomer pair (7-cyano vs. 8-cyano) further provides a matched molecular pair for evaluating the impact of nitrile orientation on target binding while maintaining identical computed global properties.

Synthetic Methodology Development Involving Cyano-Activated Aromatic Systems

The compound's electron-deficient aromatic ring (activated by both the cyano and carboxylic acid groups) makes it a suitable substrate for developing and benchmarking nucleophilic aromatic substitution, cross-coupling, and heterocycle formation methodologies. Its use in the Janssen patent as a synthetic intermediate [1] demonstrates practical scalability for multi-step synthesis, with commercial availability at 95% purity from multiple vendors supporting reproducible methodology development.

Quote Request

Request a Quote for 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.